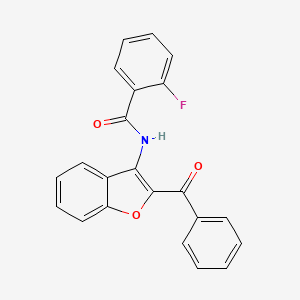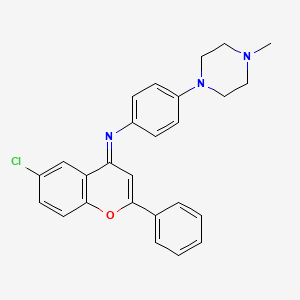![molecular formula C17H17N5O2S B11584583 N-(furan-2-ylmethyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11584583.png)
N-(furan-2-ylmethyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(FURAN-2-YL)METHYL]-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that combines the structural features of triazole, thiadiazine, and furan moieties. This compound is of significant interest due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with furan-2-carbaldehyde under reflux conditions in ethanol, in the presence of a catalytic amount of piperidine . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the desired triazolothiadiazine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: Shows promising anticancer, anti-inflammatory, and analgesic properties.
Industry: Potential use as a corrosion inhibitor and in the development of new materials.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with various molecular targets and pathways :
Molecular Targets: Inhibits enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase.
Pathways: Induces apoptosis in cancer cells by upregulating pro-apoptotic genes (e.g., P53, Bax) and downregulating anti-apoptotic genes (e.g., Bcl2).
Comparison with Similar Compounds
N-[(FURAN-2-YL)METHYL]-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to its combination of triazole, thiadiazine, and furan moieties, which confer distinct pharmacological properties . Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Differ in the substituents on the triazole and thiadiazine rings.
Furan derivatives: Differ in the substituents on the furan ring.
Phenyl-substituted triazoles: Differ in the substituents on the phenyl ring.
These similar compounds may exhibit overlapping but distinct pharmacological activities, making N-[(FURAN-2-YL)METHYL]-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE a valuable addition to the library of bioactive heterocyclic compounds.
Properties
Molecular Formula |
C17H17N5O2S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C17H17N5O2S/c1-11-19-20-17-22(11)21-14(12-6-3-2-4-7-12)15(25-17)16(23)18-10-13-8-5-9-24-13/h2-9,14-15,21H,10H2,1H3,(H,18,23) |
InChI Key |
ZBYDWVZZGTUGKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1NC(C(S2)C(=O)NCC3=CC=CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![ethyl {3-[(Z)-(5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B11584544.png)
![1-(4-Nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11584549.png)
![6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one](/img/structure/B11584551.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11584559.png)
![N-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11584563.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-nitrobenzamide](/img/structure/B11584570.png)
![(2E)-2-cyano-N-cyclopentyl-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11584577.png)

![2-(5-Ethyl-5,6-dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-4-nitrophenol](/img/structure/B11584584.png)
![N-(3-chloro-4-methylphenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11584590.png)
